1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c24-16-5-3-4-15(12-16)13-26-20-7-2-1-6-19(20)23(22(26)29)27(21(28)14-32(23,30)31)18-10-8-17(25)9-11-18/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBRNYFTLSGTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a novel spiro compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indoline and thiazolidine moieties. The process often employs various reagents and conditions tailored to optimize yield and purity. For instance, a common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate the reaction between the starting materials.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.48 | Doxorubicin |
| HCT-116 | 0.78 | Doxorubicin |
The presence of electron-withdrawing groups, such as the chlorobenzyl and fluorophenyl substituents, enhances its biological activity by increasing lipophilicity and improving receptor binding affinity .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound in developing new antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 20 | Ampicillin |
The proposed mechanism of action for the anticancer properties includes:
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to increased caspase-3/7 activity.
- Cell Cycle Arrest : Flow cytometry analysis indicates G1 phase arrest in MCF-7 cells upon treatment with the compound .
For antimicrobial activity, it is believed that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .
Case Studies
Recent studies have highlighted the potential of this compound in preclinical settings. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs, highlighting substituent variations and their implications:
*Estimated based on structural similarity to .
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-chlorobenzyl group confers higher logP (~4.5) compared to benzyl (logP 4.35, ) or 2-methylbenzyl (logP ~4.2, ) analogs. The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 3-fluorophenyl variants .
Anticancer Activity Trends: Spirothiazolidinones with 4-chlorophenyl or benzylidene substituents exhibit superior anticancer activity . The target’s 4-fluorophenyl group may mimic these effects via halogen bonding, while the 3-chlorobenzyl group could enhance membrane permeability.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how are yields optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of mercaptosuccinic acid with isatin-3-imines. For example:
- Step 1: React 1-benzylisatin with substituted anilines and mercaptosuccinic acid under reflux in ethanol for 6–8 hours.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Average yields: 50–65% .
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of isatin to aniline) and use microwave-assisted synthesis to reduce reaction time (30–45 minutes) while maintaining yields .
Table 1: Key Synthetic Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol, reflux | 60 | |
| Microwave Irradiation | 100°C, 30 min | 58 | |
| Catalyst | None (thermal conditions) | 50 |
Basic: How is the structural confirmation of this compound performed?
Methodological Answer:
Use a combination of spectroscopic and crystallographic methods:
- X-ray Diffraction: Resolve single crystals (grown via slow evaporation in ethanol) to confirm spirocyclic geometry and stereochemistry. Example: C–S bond lengths (1.74–1.78 Å) and dihedral angles (85–90°) .
- Spectroscopy:
Basic: What preliminary biological activities have been reported?
Methodological Answer:
In vitro assays show antimicrobial and anticancer potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
